molecular formula C11H10N2O2 B3380502 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 19532-39-9

1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3380502
CAS No.: 19532-39-9
M. Wt: 202.21 g/mol
InChI Key: NOVBSGSCYSNIKR-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a 4-methylphenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents like bromine or chlorine under appropriate conditions.

    Condensation: It can participate in condensation reactions with aldehydes or ketones, forming various pyrazole derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological outcomes.

Comparison with Similar Compounds

1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-Phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the methyl group, which may affect its biological activity and chemical reactivity.

    1-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid: Contains a methoxy group instead of a methyl group, potentially altering its pharmacological properties.

    1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid: Substituted with a chlorine atom, which can influence its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-7-6-10(12-13)11(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVBSGSCYSNIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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